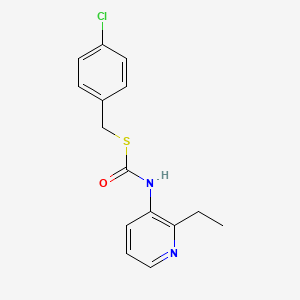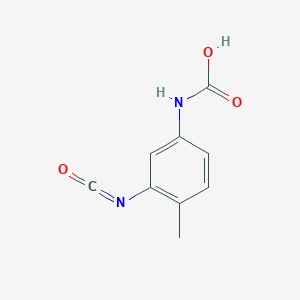
Carbamic acid, (3-isocyanato-4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-isocyanato-4-methylphenyl)-, is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanate group attached to a methylphenyl ring, which is further connected to a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanato-4-methylphenyl)-, typically involves the reaction of 3-isocyanato-4-methylphenylamine with carbon dioxide. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an inert solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitates the formation of the carbamic acid derivative .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (3-isocyanato-4-methylphenyl)-, can be scaled up by optimizing the reaction conditions. This includes maintaining appropriate temperatures and pressures to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-isocyanato-4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and related derivatives.
Reduction: Conversion to amines.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Carbamic acid, (3-isocyanato-4-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carbamic acid, (3-isocyanato-4-methylphenyl)-, involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, ethyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, butyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, dodecyl ester
Uniqueness
Carbamic acid, (3-isocyanato-4-methylphenyl)-, stands out due to its specific reactivity and the presence of the isocyanate group, which imparts unique chemical properties. Compared to its esters, the parent compound exhibits distinct reactivity patterns and is more versatile in its applications .
Properties
CAS No. |
26488-57-3 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(3-isocyanato-4-methylphenyl)carbamic acid |
InChI |
InChI=1S/C9H8N2O3/c1-6-2-3-7(11-9(13)14)4-8(6)10-5-12/h2-4,11H,1H3,(H,13,14) |
InChI Key |
XBCMSWYSCLLEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


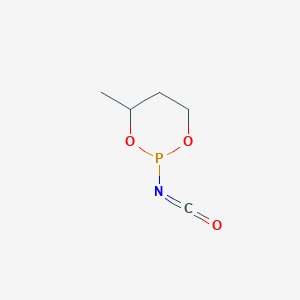

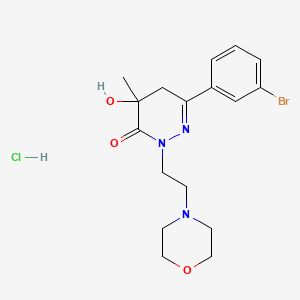
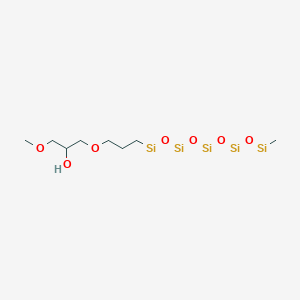
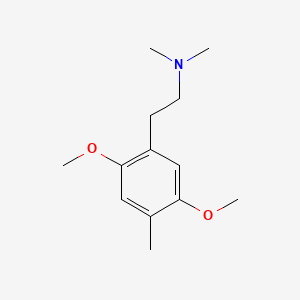
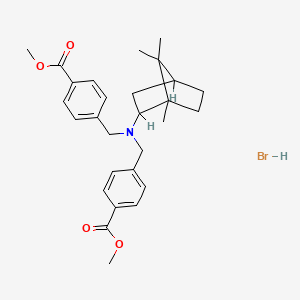
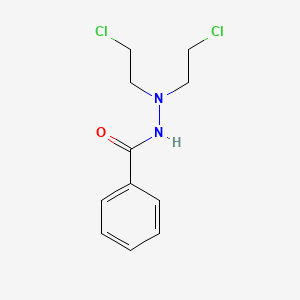
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
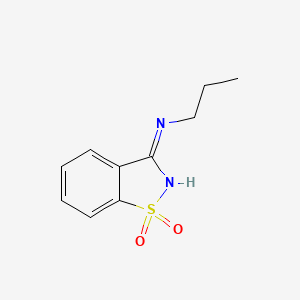
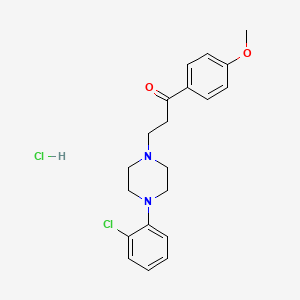
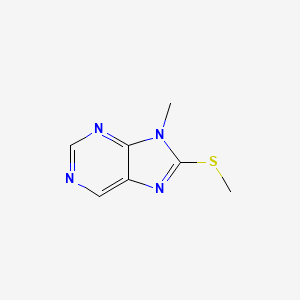
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

